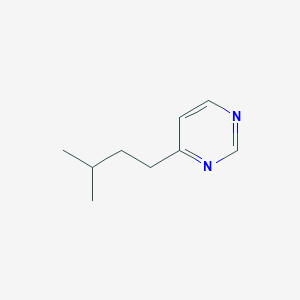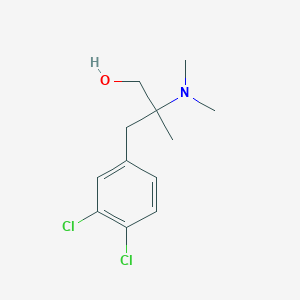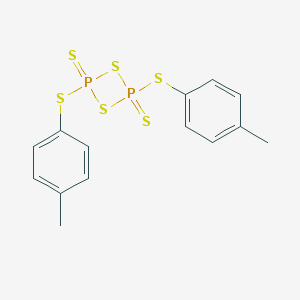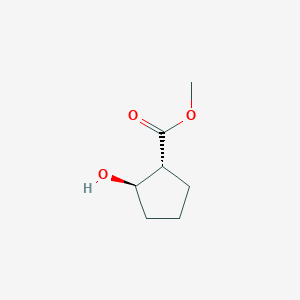
2-(3-Hydroxypropylamino)-3-methylnaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxypropylamino)-3-methylnaphthalene-1,4-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as HPAMD and is a derivative of naphthalene. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for scientific research.
Mécanisme D'action
The mechanism of action of HPAMD involves the inhibition of enzymes involved in various biochemical pathways. It has been found to inhibit tyrosinase by binding to the copper atoms in the enzyme's active site. This prevents the enzyme from catalyzing the conversion of tyrosine to melanin. HPAMD has also been found to inhibit the activity of other enzymes, including lipoxygenase and cyclooxygenase, which are involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
HPAMD has been found to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative damage. HPAMD has also been found to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, HPAMD has been found to have antimicrobial properties, which can inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using HPAMD in lab experiments is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying the biochemical pathways involved in various diseases. Additionally, HPAMD has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using HPAMD is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on HPAMD. One area of research is the development of drugs for the treatment of skin disorders, such as hyperpigmentation. HPAMD's potent inhibitory activity against tyrosinase makes it a promising candidate for the development of skin-lightening agents. Another area of research is the development of drugs for the treatment of cancer. HPAMD's potent inhibitory activity against enzymes involved in cancer cell growth makes it a promising candidate for the development of anticancer drugs. Finally, further research is needed to fully understand the mechanism of action of HPAMD and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of HPAMD involves the reaction of 3-hydroxypropylamine with 3-methylnaphthalene-1,4-dione. The reaction takes place in the presence of a catalyst and under specific conditions of temperature and pressure. The yield of HPAMD can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
HPAMD has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of various enzymes, including tyrosinase, which is involved in melanin synthesis. HPAMD has also been found to have anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the development of drugs for the treatment of various diseases, including cancer and skin disorders.
Propriétés
Numéro CAS |
120139-35-7 |
|---|---|
Nom du produit |
2-(3-Hydroxypropylamino)-3-methylnaphthalene-1,4-dione |
Formule moléculaire |
C14H15NO3 |
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
2-(3-hydroxypropylamino)-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H15NO3/c1-9-12(15-7-4-8-16)14(18)11-6-3-2-5-10(11)13(9)17/h2-3,5-6,15-16H,4,7-8H2,1H3 |
Clé InChI |
ZDHYNGAOOKURRP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)NCCCO |
SMILES canonique |
CC1=C(C(=O)C2=CC=CC=C2C1=O)NCCCO |
Synonymes |
2-(3-HYDROXYPROPYLAMINO)-3-METHYLNAPHTHALENE-1,4-DIONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



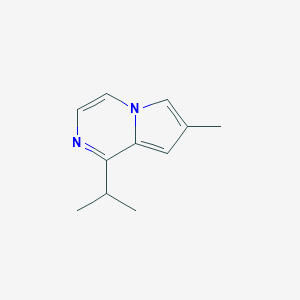
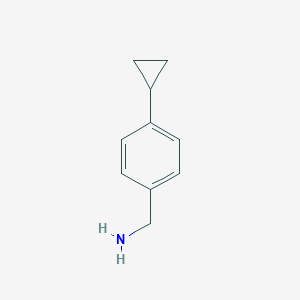


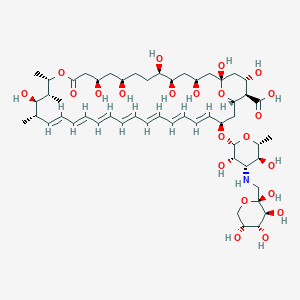
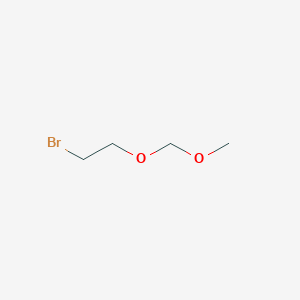
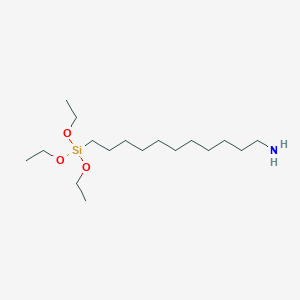

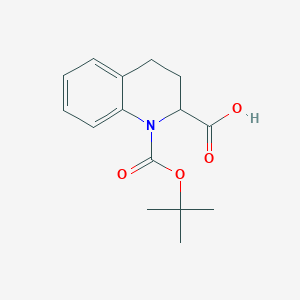
![[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B54514.png)
